N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 1251625-11-2

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Catalog Number: EVT-2830884
CAS Number: 1251625-11-2
Molecular Formula: C21H13F2N3O3
Molecular Weight: 393.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides

    Compound Description: This group of compounds represents a series of 1,8-naphthyridine-3-carboxamide derivatives synthesized and characterized in a study focusing on developing a convenient synthesis method for this class of molecules []. These compounds share a common core structure with N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, with variations primarily found in the substituents on the nitrogen atom of the carboxamide group and the aryl group at the 1-position of the naphthyridine ring.

    Relevance: The 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides are structurally related to N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide through their shared 1,8-naphthyridine-3-carboxamide core structure. The variations in substituents highlight the potential for modifications at these positions while maintaining the core scaffold [].

4-Oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides

    Compound Description: This group encompasses a novel series of 4-oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides. These compounds were investigated for their potential inhibitory activity and therapeutic benefits in treating asthma and inflammatory diseases [].

    Relevance: The 4-oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides share a high degree of structural similarity with N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Both groups possess the central 1,4-dihydro-1,8-naphthyridine-3-carboxamide scaffold. The key difference lies in the presence of a 4-oxo group in the related compounds compared to a 4-hydroxy group in the target compound. This subtle change highlights the potential for exploring structure-activity relationships related to this specific functional group [].

7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid

    Compound Description: This compound is a zwitterionic drug highlighted in a patent focusing on compositions designed to enhance the bioavailability of basic and zwitterionic drugs [].

    Relevance: This compound exhibits significant structural similarities to N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Both molecules possess the 1,4-dihydro[1,8]naphthyridine-3-carboxylic acid core structure and share a difluorophenyl substituent on the nitrogen atom at position 1 of the naphthyridine ring. This suggests that variations in the substituents at other positions of the naphthyridine ring and the carboxylic acid functional group can be explored for modulating physicochemical properties and biological activity [].

Properties

CAS Number

1251625-11-2

Product Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

IUPAC Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide

Molecular Formula

C21H13F2N3O3

Molecular Weight

393.35

InChI

InChI=1S/C21H13F2N3O3/c22-15-9-8-12(11-16(15)23)25-20(28)17-18(27)14-7-4-10-24-19(14)26(21(17)29)13-5-2-1-3-6-13/h1-11,27H,(H,25,28)

InChI Key

GMYFXDINXHRXQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=C(C=C4)F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.